Hikizimycin
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Overview
Description
Anthelmycin is a novel antibiotic with anthelmintic properties, meaning it is effective against parasitic worms. It was first isolated from a strain of Streptomyces longissimus found in a soil sample collected in Indiana, USA . This compound has garnered attention due to its significant biological activity, particularly its ability to combat parasitic infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: Anthelmycin is primarily obtained through fermentation processes. The strain of Streptomyces longissimus used for production is maintained at 4°C on asparagine-starch agar slants. Vegetative inoculum is grown in a medium containing glucose, soybean meal, corn steep solids, sodium chloride, calcium carbonate, and tap water. The inoculated medium is incubated at 30°C on a reciprocal shaker .
Industrial Production Methods: For industrial production, the fermentation medium typically consists of soybean meal, casein, sodium nitrate, calcium carbonate, glucose syrup, and tap water. Optimum yields are achieved by incubating the medium on a reciprocal shaker at 30°C for 96 hours. The fermentation broth is then filtered, and anthelmycin is isolated using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Anthelmycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving anthelmycin include ammonium hydroxide, hydrochloric acid, and various chromatography resins. The conditions for these reactions typically involve maintaining specific pH levels and temperatures to ensure optimal yields .
Major Products: The major products formed from these reactions depend on the specific modifications being made to the anthelmycin molecule
Scientific Research Applications
Anthelmycin has a wide range of scientific research applications. In chemistry, it is studied for its unique structure and reactivity. In biology, it is used to understand the mechanisms of parasitic infections and to develop new treatments. In medicine, anthelmycin is explored for its potential as an antibiotic and anthelmintic agent. Industrially, it is used in the production of pharmaceuticals and other biologically active compounds .
Mechanism of Action
The mechanism of action of anthelmycin involves its ability to inhibit protein synthesis in parasitic worms. It achieves this by binding to specific molecular targets, such as ribosomal subunits, and interfering with the translation process. This leads to the paralysis and eventual death of the parasites .
Comparison with Similar Compounds
Anthelmycin is similar to other nucleoside antibiotics such as blasticidin S, gougerotin, and mildiomycin. These compounds also inhibit protein synthesis in both eukaryotic and prokaryotic organisms. anthelmycin is unique in its specific activity against parasitic worms, making it a valuable tool in the fight against parasitic infections .
List of Similar Compounds:- Blasticidin S
- Gougerotin
- Mildiomycin
- Anthelvencin
- Aspiculomycin
- Axenomycins
- G-418
- Hygromycin B
Anthelmycin’s unique properties and broad range of applications make it a compound of significant interest in various scientific fields.
Properties
CAS No. |
12706-94-4 |
---|---|
Molecular Formula |
C21H37N5O14 |
Molecular Weight |
583.5 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4S,5S,6S)-5-amino-6-[(1R,2S,3S,4R,5R)-1-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6-pentahydroxyhexyl]-3,4-dihydroxyoxan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C21H37N5O14/c22-7-1-2-26(21(37)25-7)19-16(36)12(32)9(24)17(39-19)18(15(35)14(34)10(30)5(29)3-27)40-20-13(33)8(23)11(31)6(4-28)38-20/h1-2,5-6,8-20,27-36H,3-4,23-24H2,(H2,22,25,37)/t5-,6-,8+,9+,10-,11-,12+,13-,14+,15+,16-,17+,18-,19-,20+/m1/s1 |
InChI Key |
VQQSDVBOXQHCHU-SKPOXZENSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)[C@@H]([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)O)O |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(C(O2)C(C(C(C(C(CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(C(O2)C(C(C(C(C(CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hikizimycin; Anthelmycin; L 33876 |
Origin of Product |
United States |
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